molecular formula C9H11NO2 B3426579 2-amino-2-(3-methylphenyl)acetic Acid CAS No. 53519-82-7

2-amino-2-(3-methylphenyl)acetic Acid

Cat. No.: B3426579
CAS No.: 53519-82-7
M. Wt: 165.19 g/mol
InChI Key: LUSUJXIQPCPYCT-UHFFFAOYSA-N
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Description

2-amino-2-(3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is also known by its IUPAC name, (3-amino-2-methylphenyl)acetic acid. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a benzene ring substituted with a methyl group (-CH3). It is a solid at room temperature and is used in various scientific research applications.

Scientific Research Applications

2-amino-2-(3-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

Amino(3-methylphenyl)acetic acid, also known as a derivative of indole, is a bioactive aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Amino(3-methylphenyl)acetic acid may also interact with various targets in the body.

Mode of Action

It is known that indole derivatives, which amino(3-methylphenyl)acetic acid is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Amino(3-methylphenyl)acetic acid may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological and clinical applications . This suggests that Amino(3-methylphenyl)acetic acid may also affect various biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (16519) and predicted boiling point (~3033° C at 760 mmHg), may influence its bioavailability .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-methylphenyl)acetic acid typically involves the reaction of 3-methylbenzylamine with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-methylbenzylamine and glyoxylic acid.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid (HCl) or sulfuric acid (H2SO4).

    Procedure: The 3-methylbenzylamine is reacted with glyoxylic acid in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

2-amino-2-(3-methylphenyl)acetic acid can be compared with other similar compounds, such as:

    2-amino-2-(4-methylphenyl)acetic acid: Similar structure but with the methyl group in the para position.

    2-amino-2-(2-methylphenyl)acetic acid: Similar structure but with the methyl group in the ortho position.

    2-amino-2-(3-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The unique positioning of the amino and methyl groups in this compound provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-2-(3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUJXIQPCPYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405636
Record name amino(3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187979-43-7, 53519-82-7
Record name amino(3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(3-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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